4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazo-pyridine structure. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry, particularly for its potential applications in treating various diseases.
The compound can be synthesized through various chemical methods, with significant research focusing on its pharmacological properties and synthetic pathways. It is commercially available from suppliers like Matrix Scientific and is often used in research settings for its unique structural attributes and biological activities .
4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to the class of imidazopyridines, which are known for their diverse biological activities. This compound is classified as a nitrogen-containing heterocycle due to the presence of both pyridine and imidazole rings in its structure.
The synthesis of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control and the use of environmentally benign solvents to enhance efficiency and reduce waste. The reactions often involve multiple steps but can be streamlined to minimize purification steps.
The molecular formula for 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is C₁₁H₁₂N₄. The structure features a tetrahydro-imidazo ring fused with a pyridine ring, contributing to its unique properties.
Key structural data includes:
4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine participates in various chemical reactions typical of imidazopyridine derivatives:
These reactions often require specific conditions such as temperature control and the presence of suitable solvents to ensure high yields and selectivity.
The mechanism of action for compounds like 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves interactions with biological targets such as enzymes or receptors in various cellular pathways.
Research indicates that these interactions can lead to significant pharmacological effects, making this compound a candidate for further drug development.
4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
The synthesis of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold primarily relies on Pictet–Spengler cyclization, a robust method for constructing tetrahydropyridine rings. As demonstrated in the synthesis of Porphyromonas gingivalis glutaminyl cyclase (PgQC) inhibitors, histamine hydrochloride reacts with paraformaldehyde under acidic conditions to form the core tetrahydroimidazo[4,5-c]pyridine structure (4, [1]). This method yields the scaffold in a single step but requires precise control of stoichiometry and temperature to avoid over-alkylation. Alternative routes include condensation reactions between 2,3-diaminopyridines and aldehydes or carboxylic acids. For example, 5-bromopyridine-2,3-diamine reacts with benzaldehyde to generate 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can be hydrogenated to the tetrahydro derivative [10]. Challenges include regioselectivity during N-alkylation, as observed when ethyl bromoacetate attacks N1, N3, or N4 positions indiscriminately [8]. Optimization strategies involve solid–liquid phase-transfer catalysis (PTC) to enhance yield (49–70%) and regiocontrol [10].
Table 1: Cyclization Methods for Imidazo[4,5-c]pyridine Core Synthesis
Starting Materials | Method | Conditions | Key Product | Yield (%) |
---|---|---|---|---|
Histamine HCl + paraformaldehyde | Pictet-Spengler | Acidic, RT | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine (4) | 51–60 |
5-Bromo-2,3-diaminopyridine + benzaldehyde | Condensation | Ethanol, reflux | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 70–85 |
3-Methoxy-2-nitropyridine + MeNH₂ | Nucleophilic substitution | EtOH, reflux, then hydrogenation | 2-Amino-3-methylaminopyridine | 59–98 |
Hybrid molecules leverage the pharmacophoric complementarity of pyridine and tetrahydroimidazo rings. A prominent strategy involves N-alkylation/acylation at the N5 position of the tetrahydroimidazo ring using pyridine-containing electrophiles. For instance, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine reacts with 4-bromomethylpyridine under PTC to directly yield 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-08-1, [5]). Alternatively, Krohnke pyridine synthesis builds the pyridyl moiety de novo around pre-formed imidazopyridine intermediates. This approach was utilized in antihypertensive agents where ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate couples with pyridinyl halides via Pd-catalyzed cross-coupling [6]. Hybridization enhances π-π stacking and hydrogen-bonding capabilities, as confirmed by crystallography showing coplanar ring systems in optimized analogs [3] [6].
Bioactivity is highly sensitive to electronic and steric perturbations at the 4-pyridinyl position. In PgQC inhibitors, replacing hydrogen with a benzyl group at N5 (compound 7a) boosted activity 60-fold (Kᵢ = 0.909 µM) due to hydrophobic interactions with the enzyme’s lipophilic rim (Tyr187, Trp193, [1]). Conversely, elongating the spacer with an additional methylene group (7b) reduced potency (Kᵢ = 6.47 µM), indicating stringent distance requirements. Electron-withdrawing groups (EWGs) on the pyridine ring enhance kinase inhibition. For VEGFR-2 inhibitors, 4-(3-fluoropyridin-4-yl) analogs showed IC₅₀ values of <100 nM, attributed to improved charge transfer with catalytic lysine residues [3]. Acylation studies further revealed that N5-benzoyl derivatives (8a, Kᵢ = 0.435 µM) outperform phenylacetyl analogs (8b, Kᵢ = 1.68 µM), emphasizing the superiority of carbonyl over alkyl linkers [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: